molecular formula C13H7BrINO B1381946 3-Bromo-4-(2-iodophenoxy)-benzonitrile CAS No. 1325219-94-0

3-Bromo-4-(2-iodophenoxy)-benzonitrile

Cat. No.: B1381946
CAS No.: 1325219-94-0
M. Wt: 400.01 g/mol
InChI Key: AMUAMAXZGLMYMW-UHFFFAOYSA-N
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Description

3-Bromo-4-(2-iodophenoxy)-benzonitrile is an organic compound that features both bromine and iodine substituents on a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(2-iodophenoxy)-benzonitrile typically involves a multi-step process. One common method includes the following steps:

    Bromination: The starting material, 4-hydroxybenzonitrile, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-4-hydroxybenzonitrile.

    Iodination: The brominated compound is then reacted with 2-iodophenol in the presence of a base such as potassium carbonate and a coupling agent like copper(I) iodide to form the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(2-iodophenoxy)-benzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: Both the bromine and iodine atoms can be substituted with other groups using nucleophilic or electrophilic reagents.

    Coupling Reactions: The compound can participate in Suzuki or Sonogashira coupling reactions to form more complex molecules.

    Oxidation and Reduction: The phenoxy and benzonitrile groups can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiolate can be used for nucleophilic substitution.

    Coupling: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-4-(2-iodophenoxy)-benzonitrile has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer or infectious diseases.

    Materials Science: The compound can be incorporated into polymers or used to modify surfaces for improved properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

Mechanism of Action

The mechanism by which 3-Bromo-4-(2-iodophenoxy)-benzonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenoxy and benzonitrile groups can engage in hydrogen bonding or π-π interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene
  • 1-Iodo-2-methoxybenzene
  • 4-Bromo-2-iodo-1-(2,2,2-trifluoroethoxy)benzene

Uniqueness

3-Bromo-4-(2-iodophenoxy)-benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and iodine atoms allows for versatile reactivity, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3-bromo-4-(2-iodophenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrINO/c14-10-7-9(8-16)5-6-12(10)17-13-4-2-1-3-11(13)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUAMAXZGLMYMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)C#N)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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